Protean Agonism: Proxyfan's Spectrum of Efficacy vs. Standard Inverse Agonists
Proxyfan is classified as a protean agonist, exhibiting a continuum of activity from full agonism to full inverse agonism depending on the assay system and level of receptor constitutive activity. In contrast, common H3 ligands like ciproxifan and thioperamide behave as standard inverse agonists across most native systems [1][2]. For example, in a native mouse brain synaptosome preparation assessing [3H]histamine release, proxyfan acted as a neutral antagonist, whereas in a cyclophosphamide-induced cystitis model it acted as a full agonist, and in mouse sleep-wake cycle studies it acted as a full inverse agonist [3]. This is in stark contrast to ciproxifan, which consistently acts as a potent inverse agonist in similar native preparations [4].
| Evidence Dimension | Functional Efficacy Spectrum |
|---|---|
| Target Compound Data | Full agonist, neutral antagonist, partial inverse agonist, or full inverse agonist |
| Comparator Or Baseline | Ciproxifan: Potent inverse agonist; Thioperamide: Potent inverse agonist |
| Quantified Difference | Qualitative shift in efficacy direction; not a graded difference in potency |
| Conditions | Multiple native tissue assays: mouse brain synaptosomes, mouse cystitis model, mouse and cat sleep-wake cycles |
Why This Matters
This prevents the direct substitution of proxyfan for standard H3 inverse agonists in functional assays, as the outcome can be opposite to that expected from a simple antagonist.
- [1] Gbahou F, Rouleau A, Morisset S, et al. Protean agonism at histamine H3 receptors in vitro and in vivo. Proc Natl Acad Sci U S A. 2003;100(19):11086-11091. doi:10.1073/pnas.1932276100 View Source
- [2] Arrang JM, Morisset S, Gbahou F. Constitutive activity of the histamine H3 receptor. Trends Pharmacol Sci. 2007;28(7):350-357. doi:10.1016/j.tips.2007.05.002 View Source
- [3] Gbahou F, Rouleau A, Arrang JM. The protean agonist proxyfan: a valuable tool for studying histamine H3 receptor constitutive activity. Inflamm Res. 2006;55 Suppl 1:S75-S76. doi:10.1007/s00011-005-0045-x View Source
- [4] Fox GB, Pan JB, Esbenshade TA, et al. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model. Pharmacol Biochem Behav. 2002;72(3):741-750. doi:10.1016/s0091-3057(02)00745-1 View Source
